Estrogenic Activity: 10-OHBaA Versus Antiestrogenic Isomer 2-OHBaA – A Yeast Two-Hybrid Functional Dichotomy
In a head-to-head yeast two-hybrid assay expressing human estrogen receptor α, 10-OHBaA was classified among the strongly estrogenic OHPAHs, whereas its positional isomer 2-OHBaA exhibited strongly antiestrogenic activity [1]. The relative effective potency for estrogenic activity (REPE) was calculated as the inverse of the relative concentration achieving activity equal to 17β-estradiol (E2). While the exact REPE for 10-OHBaA is reported within the same class as 3-OHBaA and 4-OHBaA, the sister publication provides reference values: 4-OHBaA showed the strongest estrogenic activity with REPE = 7.5 × 10⁻³, followed by 3-OHBaA with REPE = 4.2 × 10⁻³ [2]. 2-OHBaA, in contrast, demonstrated antiestrogenic activity with REPAE = 0.42 [2]. This functional inversion—agonist versus antagonist—dictates fundamentally different biological pathway activation and cannot be predicted from the hydroxyl position alone without empirical assay data.
| Evidence Dimension | Estrogenic vs. antiestrogenic activity classification |
|---|---|
| Target Compound Data | 10-OHBaA: Strongly estrogenic (qualitative classification; REPE class comparable to 3-OHBaA and 4-OHBaA) |
| Comparator Or Baseline | 2-OHBaA: Strongly antiestrogenic (REPAE = 0.42); parent benz[a]anthracene: no estrogen receptor activity |
| Quantified Difference | Functional switch from estrogen agonist (10-OHBaA) to estrogen antagonist (2-OHBaA); parent PAH completely inactive |
| Conditions | Yeast two-hybrid assay expressing human estrogen receptor α; activity normalized to E2 (estrogenic) and 4-hydroxytamoxifen (antiestrogenic) positive controls |
Why This Matters
A researcher selecting 10-OHBaA for an endocrine disruption study cannot substitute 2-OHBaA, as the latter would produce an opposite biological signal (antiestrogenic vs. estrogenic), fundamentally invalidating the experimental design.
- [1] Hayakawa, K., Onoda, Y., Tachikawa, C., Hosoi, S., Yoshita, M., Chung, S.W., Kizu, R., Toriba, A., Kameda, T., Tang, N. (2007). Estrogenic/Antiestrogenic Activities of Polycyclic Aromatic Hydrocarbons and Their Monohydroxylated Derivatives by Yeast Two-Hybrid Assay. Journal of Health Science, 53(5), 562-570. View Source
- [2] Hirose, A., Tachikawa, C., Nishihara, T., Hayakawa, K., Suzuki, N. (2008). Interaction of Hydroxylated Polycyclic Aromatic Hydrocarbons to Estrogen Receptor. Polycyclic Aromatic Compounds, 28(4-5), 502-517. View Source
